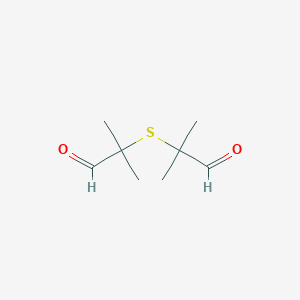
2,2'-Sulfanediylbis(2-methylpropanal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis(2-methylpropanal) is an organic compound that belongs to the class of aldehydes It is characterized by the presence of two aldehyde groups attached to a sulfur atom, which is in turn connected to two 2-methylpropanal groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(2-methylpropanal) typically involves the reaction of 2-methylpropanal with sulfur-containing reagents. One common method is the reaction of 2-methylpropanal with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
[ 2 \text{CH}_3\text{CH}_2\text{CHO} + \text{SCl}_2 \rightarrow (\text{CH}_3\text{CH}_2\text{CHO})_2\text{S} + 2 \text{HCl} ]
This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Sulfanediylbis(2-methylpropanal) may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(2-methylpropanal) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfur atom can undergo substitution reactions with nucleophiles, leading to the formation of thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2,2’-Sulfanediylbis(2-methylpropanoic acid)
Reduction: 2,2’-Sulfanediylbis(2-methylpropanol)
Substitution: Various thioethers or sulfur-containing derivatives
Scientific Research Applications
2,2’-Sulfanediylbis(2-methylpropanal) has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a model compound for studying sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(2-methylpropanal) involves its interactions with molecular targets such as enzymes and proteins. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The sulfur atom can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal: A simple aldehyde with a similar structure but lacking the sulfur atom.
2,2’-Disulfanediylbis(2-methylpropanal): A related compound with two sulfur atoms instead of one.
2-Methylbutanal: Another branched-chain aldehyde with a similar carbon skeleton.
Uniqueness
2,2’-Sulfanediylbis(2-methylpropanal) is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. The sulfur atom allows for the formation of thioethers and other sulfur-containing derivatives, which are not possible with similar compounds lacking sulfur. This uniqueness makes it valuable in various chemical and biological applications.
Properties
CAS No. |
51042-99-0 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-methyl-2-(2-methyl-1-oxopropan-2-yl)sulfanylpropanal |
InChI |
InChI=1S/C8H14O2S/c1-7(2,5-9)11-8(3,4)6-10/h5-6H,1-4H3 |
InChI Key |
GTJVVPPOWUWJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)SC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















